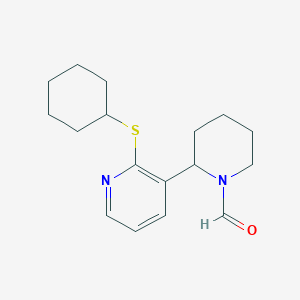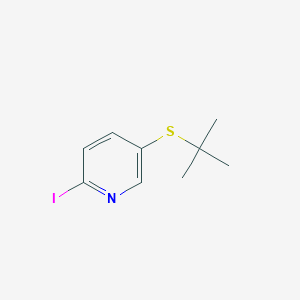
5-(tert-Butylthio)-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butylthio)-2-iodopyridine: is an organosulfur compound that features both a tert-butylthio group and an iodine atom attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 5-(tert-Butylthio)-2-iodopyridine may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(tert-Butylthio)-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms.
Applications De Recherche Scientifique
Chemistry: 5-(tert-Butylthio)-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its ability to undergo various chemical transformations allows for the creation of molecules with diverse biological activities .
Industry: In the materials science industry, this compound can be used to create functional materials, such as polymers and dyes, with specific properties .
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Iodopyridine: Lacks the tert-butylthio group, making it less versatile in certain reactions.
5-(tert-Butylthio)pyridine: Lacks the iodine atom, limiting its use in cross-coupling reactions.
5-(tert-Butylthio)-2-bromopyridine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it can undergo.
Uniqueness: 5-(tert-Butylthio)-2-iodopyridine’s combination of a tert-butylthio group and an iodine atom provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12INS |
|---|---|
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
5-tert-butylsulfanyl-2-iodopyridine |
InChI |
InChI=1S/C9H12INS/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3 |
Clé InChI |
YVFJOOBCGSOVKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CN=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


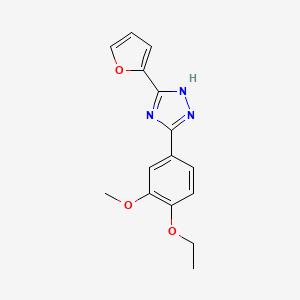

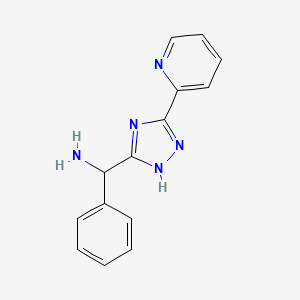
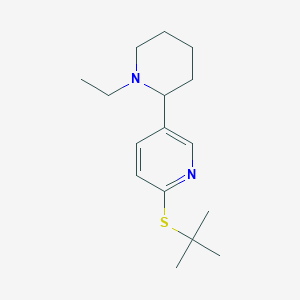
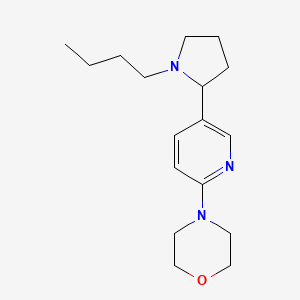


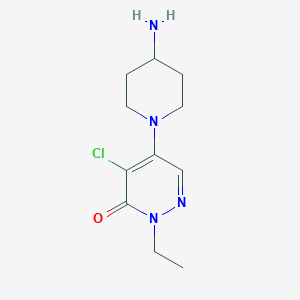
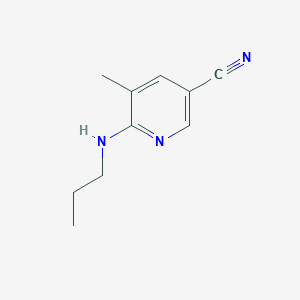


![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
